5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
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Overview
Description
5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a fluorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-(2-fluorophenyl)piperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline and piperazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol involves its interaction with specific molecular targets. For example, as an inhibitor of equilibrative nucleoside transporters, the compound binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . The presence of the fluorophenyl group and the piperazine ring enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of equilibrative nucleoside transporters but shows different selectivity profiles.
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Similar in structure but lacks the fluorine atom, which can affect its chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol distinguishes it from other similar compounds. This fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C20H20FN3O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20FN3O/c21-17-5-1-2-6-18(17)24-12-10-23(11-13-24)14-15-7-8-19(25)20-16(15)4-3-9-22-20/h1-9,25H,10-14H2 |
InChI Key |
QBRQYCKIDVGVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4F |
Origin of Product |
United States |
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